N,N-diallyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide
Overview
Description
N,N-diallyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thioacetamide derivative that has been synthesized using a specific method. It has been found to have a unique mechanism of action and exhibits various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N,N-diallyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It achieves this by targeting the mitochondrial pathway and activating caspase-3 and -9. Furthermore, it has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
N,N-diallyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, it has been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
N,N-diallyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide has various advantages and limitations for lab experiments. Its high yield and purity make it an ideal compound for in vitro studies. Additionally, its unique properties make it a potential therapeutic agent for various diseases. However, its potential toxicity and limited solubility in water pose significant challenges for in vivo studies.
Future Directions
There are several future directions for N,N-diallyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide. Further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, its mechanism of action needs to be further elucidated to develop more effective treatments. Furthermore, its potential toxicity and limited solubility need to be addressed to enable in vivo studies.
Scientific Research Applications
N,N-diallyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide has been extensively used in scientific research due to its unique properties. It has been found to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
properties
IUPAC Name |
2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-bis(prop-2-enyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-5-7-20(8-6-2)14(21)10-22-16-13(9-18)11(3)15(17)12(4)19-16/h5-6H,1-2,7-8,10H2,3-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBHOAWQROPXEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)N(CC=C)CC=C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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